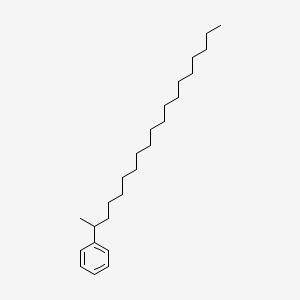
(Nonadecan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Nonadecan-2-yl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a nonadecyl group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Nonadecan-2-yl)benzene typically involves the alkylation of benzene with a nonadecyl halide. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The general reaction scheme is as follows:
C6H6+C19H39XAlCl3C6H5C19H39+HX
where ( \text{X} ) is a halogen (e.g., chlorine or bromine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(Nonadecan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The alkyl chain can be oxidized to form carboxylic acids or ketones.
Reduction: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Nonadecanoic acid, nonadecanone.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro-(Nonadecan-2-yl)benzene, sulfo-(Nonadecan-2-yl)benzene, halo-(Nonadecan-2-yl)benzene.
Applications De Recherche Scientifique
(Nonadecan-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a model compound to study alkylbenzene behavior and reactivity.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism by which (Nonadecan-2-yl)benzene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. In chemical reactions, the benzene ring’s electron density and the alkyl chain’s steric effects influence reactivity and product formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Octadecan-2-yl)benzene
- (Heptadecan-2-yl)benzene
- (Hexadecan-2-yl)benzene
Uniqueness
(Nonadecan-2-yl)benzene is unique due to its longer alkyl chain compared to similar compounds. This results in different physical properties, such as melting and boiling points, and potentially different biological interactions and industrial applications.
Propriétés
Numéro CAS |
133009-99-1 |
|---|---|
Formule moléculaire |
C25H44 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
nonadecan-2-ylbenzene |
InChI |
InChI=1S/C25H44/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24(2)25-22-19-17-20-23-25/h17,19-20,22-24H,3-16,18,21H2,1-2H3 |
Clé InChI |
FLGOXQRIGZOQAG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



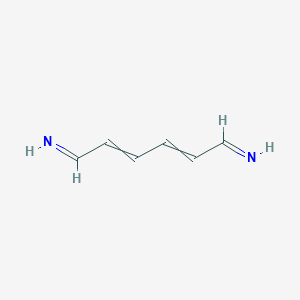
![Benzene, [(3,3-diethoxy-1-propynyl)seleno]-](/img/structure/B14270996.png)
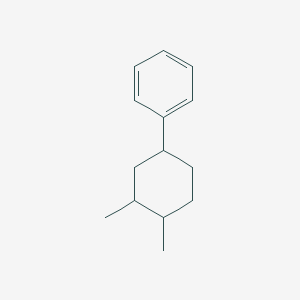
![Ethyl 2-[(cyclohexylsulfanyl)methyl]prop-2-enoate](/img/structure/B14271001.png)
![1-[(4-Methylphenyl)methyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14271007.png)

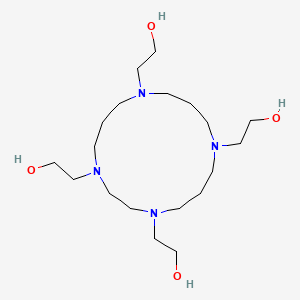
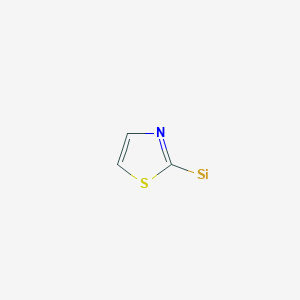
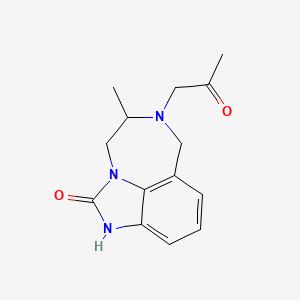
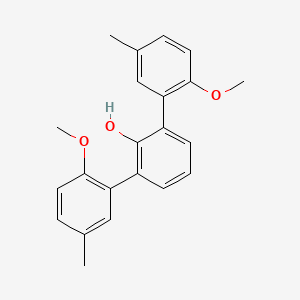
silane](/img/structure/B14271067.png)
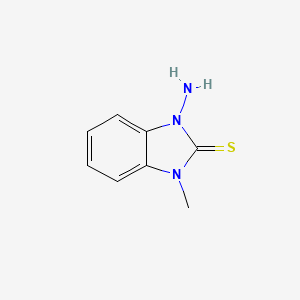
![N,N'-[Methylenedi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14271073.png)
